N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide
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Overview
Description
“N-(2-(2-methylthiazol-4-yl)phenyl)pyridine-3-sulfonamide” is a compound that contains a thiazole moiety . Thiazole is a versatile standalone moiety that contributes to the development of various drugs and biologically active agents . This compound is being investigated for clinical use in conditions such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their anticancer activity . The structure of these compounds was confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses .Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized and investigated for their antibacterial activity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the yield, melting point, IR, 1H-NMR, 13C-NMR, and mass spectral data of similar compounds have been provided .Scientific Research Applications
- The compound has been involved in various synthetic pathways, such as the one-pot synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides. This method developed efficient routes to target heterocyclic compounds without isolating intermediates (Rozentsveig et al., 2013).
- A study focusing on the reactivity of threonine and serine-based sulfonamides derived from N-(3-phenylprop-2-yn-1-yl) sulfonamides has highlighted unexpected outcomes, contributing to the understanding of reaction mechanisms and the limitations of rearrangement processes (Králová et al., 2019).
Biological and Medicinal Research :
- The compound's derivatives have been investigated in the context of antimalarial activities, showcasing their potential in inhibiting Plasmepsin-1 and Plasmepsin-2, which are significant in malaria pathogenesis. The study also delved into the molecular docking of these compounds, providing insights into their binding affinities and interactions with biological targets (Fahim & Ismael, 2021).
- Another study synthesized a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides and evaluated their in vitro anticancer activity. The research provided valuable structure-activity relationships and highlighted a compound with significant activity and selectivity against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Agricultural and Environmental Aspects :
- N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, derivatives of the main compound, have been found to possess herbicidal activity, suggesting their potential use in agricultural applications. The study highlighted their effectiveness in controlling a broad spectrum of vegetation at low application rates (Moran, 2003).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce their biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, some thiazole derivatives have been found to interact with topoisomerase II, a key enzyme involved in DNA replication and transcription .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that water is an environmentally acceptable solvent for the design and development of green chemistry techniques . This suggests that the action of thiazole derivatives may be influenced by the solvent environment.
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-11-17-15(10-21-11)13-6-2-3-7-14(13)18-22(19,20)12-5-4-8-16-9-12/h2-10,18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPUHYGFGYJHRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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